molecular formula C13H10FNO2 B6413821 4-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID CAS No. 1261900-39-3

4-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID

Cat. No.: B6413821
CAS No.: 1261900-39-3
M. Wt: 231.22 g/mol
InChI Key: LTSMEDSDWGJAOA-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methylphenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-fluoro-4-methylphenylboronic acid and a suitable nicotinic acid derivative under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst such as palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Fluoro-4-methylphenylboronic acid

Uniqueness

4-(2-Fluoro-4-methylphenyl)nicotinic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSMEDSDWGJAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692470
Record name 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-39-3
Record name 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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